molecular formula C27H26O9 B3100035 4,4'-[[2-[(4-Carboxyphenoxy)methyl]-2-ethyl-1,3-propanediyl]bis(oxy)]bis-Benzoic acid CAS No. 1359740-23-0

4,4'-[[2-[(4-Carboxyphenoxy)methyl]-2-ethyl-1,3-propanediyl]bis(oxy)]bis-Benzoic acid

Cat. No.: B3100035
CAS No.: 1359740-23-0
M. Wt: 494.5 g/mol
InChI Key: JQXNOSZNYSTYCJ-UHFFFAOYSA-N
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Description

4,4'-[[2-[(4-Carboxyphenoxy)methyl]-2-ethyl-1,3-propanediyl]bis(oxy)]bis-Benzoic acid is a useful research compound. Its molecular formula is C27H26O9 and its molecular weight is 494.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Mode of Action

Given its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. Its carboxyphenoxy groups suggest potential for interaction with biological membranes, which could influence absorption and distribution. The compound’s stability and metabolic fate in the body are also unknown .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .

Properties

IUPAC Name

4-[2,2-bis[(4-carboxyphenoxy)methyl]butoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26O9/c1-2-27(15-34-21-9-3-18(4-10-21)24(28)29,16-35-22-11-5-19(6-12-22)25(30)31)17-36-23-13-7-20(8-14-23)26(32)33/h3-14H,2,15-17H2,1H3,(H,28,29)(H,30,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXNOSZNYSTYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC1=CC=C(C=C1)C(=O)O)(COC2=CC=C(C=C2)C(=O)O)COC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-[[2-[(4-Carboxyphenoxy)methyl]-2-ethyl-1,3-propanediyl]bis(oxy)]bis-Benzoic acid
Reactant of Route 2
4,4'-[[2-[(4-Carboxyphenoxy)methyl]-2-ethyl-1,3-propanediyl]bis(oxy)]bis-Benzoic acid
Reactant of Route 3
Reactant of Route 3
4,4'-[[2-[(4-Carboxyphenoxy)methyl]-2-ethyl-1,3-propanediyl]bis(oxy)]bis-Benzoic acid
Reactant of Route 4
Reactant of Route 4
4,4'-[[2-[(4-Carboxyphenoxy)methyl]-2-ethyl-1,3-propanediyl]bis(oxy)]bis-Benzoic acid
Reactant of Route 5
Reactant of Route 5
4,4'-[[2-[(4-Carboxyphenoxy)methyl]-2-ethyl-1,3-propanediyl]bis(oxy)]bis-Benzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4,4'-[[2-[(4-Carboxyphenoxy)methyl]-2-ethyl-1,3-propanediyl]bis(oxy)]bis-Benzoic acid

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